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Compound of Interest

Compound Name: IVHD-valtrate

Cat. No.: B1162182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for

IVHD-valtrate, a derivative of Valeriana jatamansi, in the context of ovarian cancer. The

following sections detail the compound's effects on cancer cell lines in vitro and its anti-tumor

activity in in vivo models, supplemented with detailed experimental protocols and visual

representations of its proposed mechanism of action.

In Vitro Studies: Anti-Proliferative and Pro-Apoptotic
Effects
IVHD-valtrate has demonstrated significant anti-cancer properties against human ovarian

cancer cell lines in a laboratory setting. The compound effectively inhibits cell growth and

induces programmed cell death, suggesting its potential as a therapeutic agent.

Quantitative Data Summary
The anti-proliferative activity of IVHD-valtrate was assessed against the human ovarian

adenocarcinoma cell lines A2780 and OVCAR-3. The compound exhibited a concentration-

dependent inhibition of cell growth in these lines.[1][2] Notably, it showed lower cytotoxicity

towards the immortalized non-tumorigenic human ovarian surface epithelial cell line, IOSE-144,

indicating a degree of selectivity for cancer cells.[1][2]
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Cell Line Assay Type Endpoint Result Reference

A2780 Cell Viability Growth Inhibition
Concentration-

dependent
[1][2]

OVCAR-3 Cell Viability Growth Inhibition
Concentration-

dependent
[1][2]

IOSE-144 Cell Viability Cytotoxicity Relatively low [1][2]

Specific IC50 values for A2780 and OVCAR-3 cell lines were not available in the reviewed

literature.

Experimental Protocols
A common method to assess the effect of a compound on cell proliferation is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Plate A2780, OVCAR-3, and IOSE-144 cells in 96-well plates at a density of

5,000 cells per well and incubate for 24 hours to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of IVHD-valtrate (e.g., 0.1,

1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or

72 hours).

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%).
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IVHD-valtrate was observed to arrest ovarian cancer cells in the G2/M phase of the cell cycle.

[1][2] At concentrations of 1 and 5 µM, treatment for 12 hours led to an increase in the

population of A2780 and OVCAR-3 cells in this phase.

Cell Treatment: Seed cells in 6-well plates and treat with IVHD-valtrate at the desired

concentrations (e.g., 1 µM and 5 µM) for 12 hours.

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

propidium iodide (PI) and RNase A.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell

cycle using appropriate software.

The induction of apoptosis is a key mechanism of IVHD-valtrate's anti-cancer activity.[1][2]

Cell Treatment: Treat cells with IVHD-valtrate as described for the cell cycle analysis.

Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI)

apoptosis detection kit according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+

and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

In Vivo Studies: Xenograft Tumor Suppression
The anti-tumor efficacy of IVHD-valtrate was evaluated in animal models, providing crucial

data on its potential therapeutic utility.

Quantitative Data Summary
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In preclinical in vivo models, IVHD-valtrate significantly suppressed the growth of A2780 and

OVCAR-3 xenograft tumors in a dose-dependent manner.[1][2]

Tumor Model Treatment Outcome Reference

A2780 Xenograft IVHD-valtrate

Dose-dependent

tumor growth

suppression

[1][2]

OVCAR-3 Xenograft IVHD-valtrate

Dose-dependent

tumor growth

suppression

[1][2]

Specific tumor growth inhibition percentages and treatment dosages were not detailed in the

available literature.

Experimental Protocols
Animal Model: Utilize female athymic nude mice (4-6 weeks old).

Cell Implantation: Subcutaneously inject A2780 or OVCAR-3 cells (e.g., 5 x 10^6 cells in 100

µL of PBS and Matrigel mixture) into the flank of each mouse.

Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers regularly.

Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into

treatment and control groups. Administer IVHD-valtrate (at various doses) and a vehicle

control via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout

the study.

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Mechanism of Action: Signaling Pathways
IVHD-valtrate exerts its anti-cancer effects by modulating key signaling pathways involved in

cell cycle regulation and apoptosis.[1][2] The compound's activity appears to be independent of
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the p53 status of the cancer cells.[1]

Cell Cycle Regulation Pathway
IVHD-valtrate induces G2/M arrest by influencing the expression of several key regulatory

proteins. It leads to an increase in the levels of tumor suppressors p53 and Rb, as well as the

cyclin-dependent kinase inhibitors p21 and p27.[1][2] Concurrently, it decreases the expression

of Mdm2 (an inhibitor of p53), E2F1 (a transcription factor for cell cycle progression), and the

G2/M checkpoint proteins Cyclin B1, Cdc25C, and Cdc2.[1][2]
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Caption: IVHD-valtrate induced G2/M cell cycle arrest pathway.

Apoptosis Induction Pathway
IVHD-valtrate promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. It

down-regulates the Bcl-2/Bax and Bcl-2/Bad ratios, which favors the release of cytochrome c
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from the mitochondria.[1] This, in turn, leads to the enhanced cleavage of PARP (Poly (ADP-

ribose) polymerase) and caspases, key executioners of apoptosis.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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